molecular formula C26H31N5O2S B11618376 N-({4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}carbonothioyl)benzamide

N-({4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}carbonothioyl)benzamide

Cat. No.: B11618376
M. Wt: 477.6 g/mol
InChI Key: DWEBYTOZFIOMTG-UHFFFAOYSA-N
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Description

N-{4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[3,4-c]pyridine core, a piperazine ring, and a benzamide moiety. The presence of multiple functional groups, such as cyano, dimethyl, and carbothioyl, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrano[3,4-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine moiety is introduced to the pyridine core.

    Attachment of the benzamide group: This is typically done through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides or hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE
  • N-{4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE

Uniqueness

The uniqueness of N-{4-[5-CYANO-3,3-DIMETHYL-8-(PROPAN-2-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDIN-6-YL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H31N5O2S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[4-(5-cyano-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)piperazine-1-carbothioyl]benzamide

InChI

InChI=1S/C26H31N5O2S/c1-17(2)22-21-16-33-26(3,4)14-19(21)20(15-27)23(28-22)30-10-12-31(13-11-30)25(34)29-24(32)18-8-6-5-7-9-18/h5-9,17H,10-14,16H2,1-4H3,(H,29,32,34)

InChI Key

DWEBYTOZFIOMTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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